An In-Depth Technical Guide to the Synthesis of 1-(Azetidin-3-yl)pyrrolidin-2-one
An In-Depth Technical Guide to the Synthesis of 1-(Azetidin-3-yl)pyrrolidin-2-one
This guide provides a comprehensive overview of a robust and reliable protocol for the synthesis of 1-(Azetidin-3-yl)pyrrolidin-2-one, a valuable building block for researchers, medicinal chemists, and drug development professionals. The presented methodology is designed for both clarity and reproducibility, with a focus on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.
Introduction
1-(Azetidin-3-yl)pyrrolidin-2-one is a unique heterocyclic compound that incorporates both a strained four-membered azetidine ring and a five-membered pyrrolidinone (γ-lactam) ring. This structural motif is of significant interest in medicinal chemistry due to the favorable physicochemical properties imparted by the azetidine moiety, such as improved metabolic stability, aqueous solubility, and three-dimensional diversity. The pyrrolidinone core is also a prevalent scaffold in numerous biologically active molecules. This guide details a strategic, multi-step synthesis that is both logical and adaptable for the preparation of this important compound.
Strategic Approach to Synthesis
The synthesis of 1-(Azetidin-3-yl)pyrrolidin-2-one is most effectively achieved through a convergent strategy that involves the initial preparation of a protected azetidine precursor, followed by the construction of the pyrrolidinone ring and subsequent deprotection. The chosen synthetic pathway prioritizes the use of commercially available starting materials and well-established, high-yielding chemical transformations. The key steps in this synthesis are:
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Protection of 3-Azetidinol: The synthesis commences with the protection of the secondary amine of 3-azetidinol to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
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Conversion to a Mesylate: The hydroxyl group of the protected 3-azetidinol is then converted to a good leaving group, a mesylate, to facilitate nucleophilic substitution.
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Azide Formation: The mesylate is displaced by an azide nucleophile in a clean and efficient S(_N)2 reaction.
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Reduction to the Amine: The azide is then reduced to the primary amine, yielding the key intermediate, tert-butyl 3-aminoazetidine-1-carboxylate.
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Acylation and Cyclization: The protected 3-aminoazetidine is acylated with 4-chlorobutyryl chloride. The resulting amide undergoes an intramolecular nucleophilic substitution to form the pyrrolidinone ring.
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Deprotection: The final step involves the removal of the Boc protecting group to yield the target compound, 1-(Azetidin-3-yl)pyrrolidin-2-one.
This strategic sequence is illustrated in the following workflow diagram:
Caption: Overall synthetic workflow for 1-(Azetidin-3-yl)pyrrolidin-2-one.
Detailed Experimental Protocols
Part 1: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate
This precursor is synthesized in a four-step sequence from 3-azetidinol.
Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate
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Rationale: The Boc group is introduced to protect the azetidine nitrogen, preventing it from acting as a nucleophile in subsequent steps. Dichloromethane is a suitable solvent for this reaction. A mild base like triethylamine is used to neutralize the acid generated during the reaction.
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Procedure:
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To a solution of 3-azetidinol hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
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Step 2: Synthesis of tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate
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Rationale: The hydroxyl group is converted to a mesylate, an excellent leaving group, to facilitate the subsequent nucleophilic substitution with azide.
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Procedure:
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Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
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Slowly add methanesulfonyl chloride (MsCl, 1.2 eq).
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Stir the reaction mixture at 0 °C for 2-4 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction with water and extract with DCM.
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.
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Step 3: Synthesis of tert-butyl 3-azidoazetidine-1-carboxylate
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Rationale: The mesylate is displaced by the azide ion in an S(_N)2 reaction. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation.
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Procedure:
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Dissolve the crude tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate (1.0 eq) in DMF.
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Add sodium azide (NaN₃, 1.5 eq).
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Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 4: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate
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Rationale: The azide group is reduced to a primary amine via catalytic hydrogenation. Palladium on carbon is a highly effective catalyst for this transformation.
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Procedure:
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Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in methanol or ethanol.
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Add 10% palladium on carbon (Pd/C, 5-10 mol%).
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Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
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Monitor the reaction by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the desired product, which is often of sufficient purity for the next step.
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Part 2: Synthesis of 1-(Azetidin-3-yl)pyrrolidin-2-one
Step 5: Synthesis of tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
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Rationale: This step involves the acylation of the protected 3-aminoazetidine with 4-chlorobutyryl chloride, followed by an intramolecular cyclization to form the pyrrolidinone ring. A base is used to neutralize the HCl generated during the acylation and to promote the subsequent cyclization.
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Procedure:
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Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA, 2.5 eq) in a suitable solvent like DCM or THF at 0 °C.
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Slowly add 4-chlorobutyryl chloride (1.1 eq).
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to complete the acylation.
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For the cyclization step, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide can be added, or the reaction can be heated to promote intramolecular cyclization. Alternatively, the intermediate amide can be isolated and then cyclized in a separate step.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction carefully with water.
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Extract the product with a suitable organic solvent.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 6: Synthesis of 1-(Azetidin-3-yl)pyrrolidin-2-one
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Rationale: The final step is the removal of the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) in DCM is a common and effective method for Boc deprotection.[1][2] Alternatively, HCl in dioxane or methanol can be used.[3]
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Procedure:
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Dissolve tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (1.0 eq) in DCM.
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Add trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.
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Stir the reaction mixture at room temperature for 1-3 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
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Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous NaOH) to a pH of 9-10.
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Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
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Data Presentation
| Step | Product | Starting Material(s) | Key Reagents | Typical Yield (%) |
| 1 | tert-butyl 3-hydroxyazetidine-1-carboxylate | 3-Azetidinol hydrochloride | Boc₂O, Triethylamine | 85-95 |
| 2 | tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate | tert-butyl 3-hydroxyazetidine-1-carboxylate | MsCl, Triethylamine | 90-98 (crude) |
| 3 | tert-butyl 3-azidoazetidine-1-carboxylate | tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate | NaN₃ | 70-85 |
| 4 | tert-butyl 3-aminoazetidine-1-carboxylate | tert-butyl 3-azidoazetidine-1-carboxylate | H₂, Pd/C | 90-99 |
| 5 | tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate | tert-butyl 3-aminoazetidine-1-carboxylate, 4-chlorobutyryl chloride | Triethylamine, NaH (for cyclization) | 60-75 |
| 6 | 1-(Azetidin-3-yl)pyrrolidin-2-one | tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate | TFA or HCl | 80-95 |
Mechanistic Insights
The key transformations in this synthesis are well-understood and reliable.
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Boc Protection: The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the carbonyl carbon of Boc₂O, with the release of tert-butoxide and carbon dioxide.
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Mesylation: The hydroxyl group acts as a nucleophile, attacking the sulfur atom of methanesulfonyl chloride, with the subsequent loss of a chloride ion.
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Azide Substitution: This is a classic S(_N)2 reaction where the azide ion displaces the mesylate leaving group.
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Staudinger Reduction (alternative to hydrogenation): While catalytic hydrogenation is described, an alternative is the Staudinger reduction, where the azide reacts with a phosphine (e.g., triphenylphosphine) to form a phosphazene intermediate, which is then hydrolyzed to the amine.
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Amide Formation and Intramolecular Cyclization: The acylation of the amine with the acid chloride is a standard nucleophilic acyl substitution. The subsequent intramolecular cyclization is an S(_N)2 reaction where the amide nitrogen attacks the carbon bearing the chlorine atom, forming the five-membered pyrrolidinone ring.
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Boc Deprotection: Under acidic conditions, the tert-butyl carbamate is protonated, leading to the loss of isobutylene and carbon dioxide, regenerating the free amine.
Caption: Mechanism of Boc deprotection under acidic conditions.
Conclusion
The synthetic protocol detailed in this guide provides a clear and efficient pathway to 1-(Azetidin-3-yl)pyrrolidin-2-one. By employing a robust protecting group strategy and well-established reaction methodologies, this approach ensures high yields and purity of the final product. The modular nature of this synthesis also allows for potential modifications to introduce diversity at various positions of the azetidine or pyrrolidinone rings, making it a valuable tool for the synthesis of novel analogs for drug discovery and development.
References
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Alcaide, B., et al. (2004). Synthesis of optically pure highly functionalized gamma-lactams via 2-azetidinone-tethered iminophosphoranes. The Journal of Organic Chemistry, 69(3), 993-996. [Link]
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